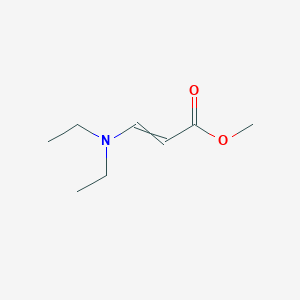
Methyl 3-(diethylamino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(diethylamino)prop-2-enoate: is an organic compound belonging to the class of esters It is characterized by the presence of a diethylamino group attached to the prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification: Another method involves the transesterification of an appropriate ester precursor with methanol under basic conditions.
Industrial Production Methods:
Catalytic Processes: Industrial production often employs catalytic processes to enhance yield and efficiency.
Continuous Flow Reactors: For large-scale production, continuous flow reactors are utilized to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 3-(diethylamino)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry:
Mechanism of Action
Mechanism:
Receptor Binding: The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: This compound shares a similar ester structure but differs in the substituent attached to the prop-2-enoate moiety.
Methyl acrylate: Another similar compound, methyl acrylate, has a simpler structure with a methyl group attached to the acrylate moiety.
Uniqueness:
Properties
CAS No. |
58243-07-5 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 3-(diethylamino)prop-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-9(5-2)7-6-8(10)11-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
RUXDZYKPXMQICT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















